1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene
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Overview
Description
1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of fluorine and methoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with fluorinating agents and methoxylating agents under controlled conditions. For example, the reaction of 1,4-difluoro-2,5-dimethoxybenzene with difluoromethyl ether in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and catalytic processes can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure high purity and quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The methoxy groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Fluorinating Agents: Such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Methoxylating Agents: Such as methyl iodide (CH3I) or dimethyl sulfate (DMS).
Catalysts: Such as palladium or nickel catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or methoxylated derivatives, while coupling reactions can produce larger aromatic compounds .
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene involves its interactions with molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy groups can also influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but lacks the additional fluoromethoxy group.
1,4-Dichloro-2-difluoromethoxy-5-(fluoromethoxy)benzene: Contains chlorine atoms instead of fluorine atoms.
1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with different positioning of the fluoromethoxy group .
Uniqueness
1,4-Difluoro-2-difluoromethoxy-5-(fluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H5F5O2 |
---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,5-difluoro-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-6-1-5(11)7(2-4(6)10)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
VQVRGLBZMMAHES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)F)OCF |
Origin of Product |
United States |
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